molecular formula C18H29NO2 B1673602 Ketocaine CAS No. 1092-46-2

Ketocaine

Cat. No.: B1673602
CAS No.: 1092-46-2
M. Wt: 291.4 g/mol
InChI Key: UXAWFWFJXIANHZ-UHFFFAOYSA-N
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Description

Ketocaine, also known by its brand name Vericaina, is an amino ether local anesthetic belonging to the butyrophenone family. It is primarily used topically for pain relief and is marketed in Italy . The compound has a molecular formula of C18H29NO2 and a molar mass of 291.435 g/mol .

Scientific Research Applications

Ketocaine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ketocaine can be synthesized through the Williamson ether synthesis. This involves the reaction between 2’-hydroxybutyrophenone and diisopropylaminoethyl chloride hydrochloride . The reaction conditions typically include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ketocaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of this compound can yield secondary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds or ethers.

Mechanism of Action

Ketocaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials . This results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: A longer-acting local anesthetic used in various medical procedures.

    Procaine: An older local anesthetic with a shorter duration of action compared to ketocaine.

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound has a favorable side effect profile and is effective in topical applications .

Properties

IUPAC Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWFWFJXIANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862533
Record name Ketocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092-46-2
Record name Ketocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketocaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001092462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ketocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KETOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA1RT89G9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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